5,6-dimethyl-1H-1,3-benzodiazol-2-amine hydrobromide
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Overview
Description
5,6-Dimethyl-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring.
Preparation Methods
The synthesis of 5,6-dimethyl-1H-1,3-benzodiazol-2-amine hydrobromide can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This method involves the cyclization of o-nitroaniline derivatives.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazoline derivatives to form benzimidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Amino nitrile synthesis: This method involves the reaction of o-phenylenediamine with nitriles.
Chemical Reactions Analysis
5,6-Dimethyl-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Major products formed from these reactions include oxides, reduced forms, substituted derivatives, and cyclic compounds .
Scientific Research Applications
5,6-Dimethyl-1H-1,3-benzodiazol-2-amine hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. It belongs to the class of benzimidazoles, which are known to interact with various biological targets, including enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
5,6-Dimethyl-1H-1,3-benzodiazol-2-amine hydrobromide can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
Nocodazole: An antinematodal agent.
Metronidazole: A bactericidal agent.
Megazol: A trypanocidal agent.
Properties
CAS No. |
2641398-39-0 |
---|---|
Molecular Formula |
C9H12BrN3 |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
5,6-dimethyl-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H11N3.BrH/c1-5-3-7-8(4-6(5)2)12-9(10)11-7;/h3-4H,1-2H3,(H3,10,11,12);1H |
InChI Key |
WIVKNZRBJUGPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)N.Br |
Origin of Product |
United States |
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